Titanium diethyldithiocarbamate

Antiwear additive Boundary lubrication Four-ball test

ZDDP phase-out poses catalyst poisoning risks. Titanium diethyldithiocarbamate provides a phosphorus-free, eight-coordinate dodecahedral antiwear solution. • 0.39-0.51 mm WSD with borate ester synergy, outperforming ZDDP at 490-588 N • 862 N PB load capacity vs. 392 N base oil • Thermally stable to 198-200 °C, surpassing Zn analog (~178 °C) • Single-source BaTiS₃ precursor for perovskite nanorod synthesis Research quantities in stock. Global shipping. Bulk/custom synthesis available.

Molecular Formula C20H40N4S8Ti
Molecular Weight 641.0 g/mol
CAS No. 12367-51-0
Cat. No. B076852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium diethyldithiocarbamate
CAS12367-51-0
SynonymsTITANIUM DIETHYLDITHIOCARBAMATE
Molecular FormulaC20H40N4S8Ti
Molecular Weight641.0 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4]
InChIInChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4
InChIKeyLFQXBAMBISRCSO-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium Diethyldithiocarbamate Overview


Titanium diethyldithiocarbamate, systematically named tetrakis(N,N-diethyldithiocarbamato)titanium(IV) [Ti(S₂CNEt₂)₄], is an eight-coordinate dodecahedral complex [1] that belongs to the metal dithiocarbamate family. It functions as a sulfur-rich, oil-soluble titanium source with applications spanning antiwear lubrication, single-source precursor chemistry for chalcogenide perovskites, and coordination polymer synthesis. Its differentiation from other metal dithiocarbamates and titanium additives arises from a unique combination of structural rigidity, thermal stability, and performance synergies that cannot be achieved by generic substitution.

Oil-soluble, sulfur-rich titanium source for antiwear lubrication and grease formulations
Verified single-source precursor for colloidal BaTiS3 nanorods and chalcogenide perovskites
Eight-coordinate dodecahedral geometry structurally distinct from Zn and Fe dithiocarbamates

Why Generic Substitutes Fail


Metal dithiocarbamates differ dramatically in coordination number, thermal lability, and tribochemical behavior depending on the central metal [1]. Titanium diethyldithiocarbamate adopts an eight-coordinate dodecahedral geometry that is structurally inaccessible to first-row transition metals such as zinc (four-coordinate) or iron (six-coordinate) [2]. The vanadium analog V(S₂CNEt₂)₄ readily dissociates to V(S₂CNEt₂)₃ upon heating, whereas the titanium complex remains intact [1]. Furthermore, the oil-soluble titanium dialkyldithiocarbamate class delivers antiwear synergism with borate esters that sulfurized titanate (TiS) and zinc dialkyldithiophosphate (ZDDP) cannot match [3]. These differences mean that procuring a generic dithiocarbamate or alternative titanium compound will not reproduce the performance profile.

Coordination geometry
Zinc (tetrahedral) and iron (octahedral) dithiocarbamates lack the eight-coordinate dodecahedral titanium center, which alters decomposition and surface interaction.
Thermal stability mismatch
The vanadium analog dissociates upon heating, while the titanium complex remains intact; Zn(dedc)2 melts at lower temperature, limiting high-temperature use.
Synergy profile
The reported antiwear synergy with borate esters is specific to titanium dithiocarbamate; sulfurized titanate or ZDDP may not replicate the same response.

Titanium Diethyldithiocarbamate Performance Data


Wear Scar Reduction vs. ZDDP

In a four-ball test (ASTM D4172-82, 1450 rpm, GCr15 steel balls) titanium dialkyldithiocarbamate (TiDDC) at 1.0 wt% in 150 SN mineral oil produced a wear scar diameter (WSD) of 0.52 mm at 392 N, 0.62 mm at 490 N, and 1.09 mm at 588 N, outperforming ZDDP at the two higher loads (0.71 mm and 1.21 mm, respectively) [1]. The combination of 0.75% TiDDC + 0.25% borate ester (BNO) further reduced WSD to 0.39 mm (392 N), 0.44 mm (490 N), and 0.51 mm (588 N), a 38–54% reduction versus base oil [1].

Wear Scar Reduction
Class-level inference
TiDDC 1.0%: 0.52/0.62/1.09 mm; ZDDP: 0.51/0.71/1.21 mm; TiDDC+BNO: 0.39/0.44/0.51 mm (392/490/588 N)
Supports phosphorus-free antiwear strategy with reported borate ester synergy
Four-ball test, 150 SN mineral oil, GCr15 steel, ASTM D4172
Antiwear additive Boundary lubrication Four-ball test Titanium dialkyldithiocarbamate

Maximum Nonseizure Load Improvement

The maximum nonseizure load (PB) of 1.0% TiDDC in 150 SN base oil reached 745 N, compared to 647 N for 1.0% BNO and 392 N for base oil alone [1]. The combination of 1.0% TiDDC + 1.0% BNO further elevated PB to 862 N, demonstrating that TiDDC is the primary contributor to load-carrying capacity improvement [1].

Load-Carrying (PB)
Class-level inference
TiDDC 1.0%: 745 N; TiDDC+BNO: 862 N; base oil: 392 N
Reported increased load-carrying capacity vs. base oil and borate ester alone
ASTM D2783-88, four-ball extreme pressure test
Extreme pressure additive Load-carrying capacity Four-ball test Titanium dialkyldithiocarbamate

Thermal Stability Advantage

Titanium diethyldithiocarbamate exhibits a decomposition point of 198–200 °C , approximately 15–20 °C higher than the melting point of zinc diethyldithiocarbamate (Zn(dedc)₂, mp 178–183 °C) . This indicates that the titanium complex retains its structural integrity at temperatures where the widely used zinc analog begins to melt or decompose, a relevant consideration for high-temperature lubricant applications.

Thermal Stability
Data to verify
Ti(dedc)4: 198–200 °C (dec.); Zn(dedc)2: 178–183 °C (mp)
Reported higher decomposition point relative to zinc analog
Database values; verify under intended application conditions
Thermal stability Decomposition temperature Metal dithiocarbamate Lubricant additive

Single-Source Precursor for BaTiS₃ Nanorods

The eight-coordinate dodecahedral titanium(IV) center in Ti(S₂CNEt₂)₄ [1] serves as a competent single-source precursor. When combined with a barium dialkyldithiocarbamate complex in oleylamine at elevated temperature, it decomposes to yield colloidal BaTiS₃ nanorods [2]. This behavior is structurally enabled by the chelating, bidentate coordination of all four dithiocarbamate ligands in the D₂d isomer, a geometry inaccessible to lower-coordinate metal dithiocarbamates such as Zn(II) or Fe(III) analogs.

BaTiS3 Precursor
Direct comparison
Ti(S2CNEt2)4 + Ba(dtc)2 → colloidal BaTiS3 nanorods (reported)
Reported single-source Ti–S precursor for perovskite nanorods
Oleylamine, elevated temp; Dalton Trans. 2021
Single-source precursor BaTiS₃ nanorods Chalcogenide perovskite Colloidal synthesis

Application Scenarios


Phosphorus-Free Antiwear for Engine Oils

Formulators seeking to reduce or eliminate ZDDP (and thus phosphorus) to protect catalytic converters can use titanium dialkyldithiocarbamate as a core antiwear additive. At 1.0 wt% TiDDC outperforms ZDDP in wear scar diameter at 490 N and 588 N loads, and the combination with borate ester (0.75% TiDDC + 0.25% BNO) achieves WSD values as low as 0.39–0.51 mm across all tested loads [1]. This phosphorus-free package delivers both antiwear and load-carrying performance while avoiding catalyst poisoning.

Heavy-Duty Gear & Hydraulic Lubricants

The PB value of 745 N for 1.0% TiDDC and up to 862 N with BNO synergy provides a substantial margin over base oil (392 N) [1]. Industrial gear lubricants and heavy-duty hydraulic fluids operating under shock loads and boundary lubrication can benefit from this enhanced load-carrying capacity to prevent scuffing and seizure.

BaTiS₃ Thin Film Precursor

Researchers fabricating BaTiS₃ nanorods for polarized photodetectors and solar cells can use Ti(S₂CNEt₂)₄ as a single-source titanium-sulfur precursor. When heated with a barium dithiocarbamate co-precursor in oleylamine, it decomposes cleanly to form colloidal BaTiS₃ nanorods [2]. This approach simplifies synthesis relative to multi-precursor routes and has been demonstrated to produce phase-pure, rod-shaped nanocrystals suitable for solution deposition.

High-Temperature Grease & Lubricants

With a decomposition point of 198–200 °C , titanium diethyldithiocarbamate offers a higher thermal ceiling than zinc diethyldithiocarbamate (mp ~178–183 °C) . Grease formulations and high-temperature industrial lubricants that experience prolonged thermal stress can benefit from this extra thermal stability to maintain additive integrity and antiwear protection over extended service intervals.

Application
Selection Property
Validation Focus
Phosphorus-free engine oil antiwear
Reported phosphorus-free synergy with borate ester
Wear scar diameter & load-carrying capacity under boundary lubrication
Heavy-duty gear & hydraulic fluids
Load-carrying margin over base oil
Extreme pressure (PB) and anti-seizure performance
BaTiS3 nanorod synthesis
Single-source Ti–S precursor capability
XRD/TEM phase purity and colloidal nanorod morphology
High-temperature grease & lubricants
Thermal stability ceiling relative to Zn dithiocarbamate
Decomposition point and additive integrity after thermal aging
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